molecular formula C22H20N6O4S B279426 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide

カタログ番号: B279426
分子量: 464.5 g/mol
InChIキー: PSOPNQYXFUBXEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide, commonly known as DASA-58, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.

作用機序

DASA-58 exerts its pharmacological effects by inhibiting the activity of various enzymes, including CK2, PTP1B, and GSK-3β. CK2 is a protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. DASA-58 inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. PTP1B is an enzyme that is involved in insulin signaling, and its inhibition by DASA-58 leads to increased insulin sensitivity. GSK-3β is an enzyme that is involved in the formation of amyloid plaques in the brain, and its inhibition by DASA-58 has potential therapeutic applications in neurological disorders.
Biochemical and Physiological Effects:
DASA-58 has been shown to have various biochemical and physiological effects, depending on the enzyme that it targets. In cancer cells, DASA-58 inhibits the growth and proliferation of cancer cells by targeting CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. In diabetes, DASA-58 inhibits the activity of PTP1B, which leads to increased insulin sensitivity and improved glucose homeostasis. In neurological disorders, DASA-58 inhibits the activity of GSK-3β, which is involved in the formation of amyloid plaques in the brain, and has potential therapeutic applications in Alzheimer's disease.

実験室実験の利点と制限

DASA-58 has several advantages for lab experiments, including its high potency and selectivity for its target enzymes, its ability to inhibit multiple enzymes involved in various diseases, and its potential therapeutic applications in various diseases. However, DASA-58 also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.

将来の方向性

There are several future directions for the study of DASA-58, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases, the development of more soluble analogs for in vivo studies, and the investigation of its potential toxicity and side effects at different concentrations. In addition, the combination of DASA-58 with other therapeutic agents may have synergistic effects and could lead to improved therapeutic outcomes.

合成法

The synthesis of DASA-58 involves the condensation of 2-aminobenzoic acid with 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamide, followed by the reaction with 2-chloro-4,6-dimethoxyquinazoline in the presence of potassium carbonate. The resulting product is then treated with sodium hydroxide to obtain DASA-58. The overall yield of this synthesis method is approximately 35%.

科学的研究の応用

DASA-58 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, DASA-58 has been shown to inhibit the growth and proliferation of cancer cells by targeting the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. DASA-58 has also been shown to have potential therapeutic applications in diabetes by inhibiting the activity of the enzyme PTP1B, which is involved in insulin signaling. In addition, DASA-58 has been investigated for its potential use in neurological disorders, such as Alzheimer's disease, by inhibiting the activity of the enzyme GSK-3β, which is involved in the formation of amyloid plaques in the brain.

特性

分子式

C22H20N6O4S

分子量

464.5 g/mol

IUPAC名

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C22H20N6O4S/c1-14-11-15(2)25-22(24-14)27-33(31,32)17-9-7-16(8-10-17)26-20(29)12-28-13-23-19-6-4-3-5-18(19)21(28)30/h3-11,13H,12H2,1-2H3,(H,26,29)(H,24,25,27)

InChIキー

PSOPNQYXFUBXEI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O)C

正規SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。